8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes a chlorine atom at the 8th position and a carboxylic acid group at the 2nd position.
Mechanism of Action
Target of Action
Similar compounds have been used as fluorescent probes for monitoring ph changes , suggesting that this compound may interact with hydrogen ions or other components of the cellular environment that influence pH.
Mode of Action
It has been suggested that this compound may interact with its targets through a mechanism involving fluorescence . As the pH changes, the absorption of the probe at certain wavelengths increases or decreases, indicating a change in the interaction between the compound and its targets .
Result of Action
It has been suggested that this compound may be used to monitor ph changes in real-time, indicating that it may influence or respond to changes in cellular ph .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid. For instance, the compound’s fluorescence and thus its ability to act as a pH probe may be affected by the pH of the environment . Other factors, such as temperature, may also influence the compound’s stability and action .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, have been functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Molecular Mechanism
Related compounds have been shown to undergo palladium-catalyzed arylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed reactions. For instance, the palladium-catalyzed arylation of the inert β-C(sp2)–H bond of carboxylic acid derivatives can be employed, utilizing 8-aminoimidazo[1,2-a]pyridine as a directing group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the palladium-catalyzed synthetic route suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Radical Reactions: Functionalization via radical reactions has been explored, particularly through transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions often involve specific solvents, temperatures, and reaction times optimized for each type of reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom, while oxidation and reduction reactions can modify the carboxylic acid group or other parts of the molecule.
Scientific Research Applications
8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications, including:
Industry: Its unique chemical properties make it suitable for applications in material science, such as the development of new materials with specific optical or electronic properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Used as a fluorescent probe for monitoring pH changes.
8-Aminoimidazo[1,2-a]pyridine: Utilized in palladium-catalyzed arylation reactions.
Uniqueness
8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its chlorine atom at the 8th position and carboxylic acid group at the 2nd position make it particularly suitable for certain types of chemical reactions and applications in various fields of research.
Properties
IUPAC Name |
8-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-2-1-3-11-4-6(8(12)13)10-7(5)11/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNSWDDDFOYNCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717268 | |
Record name | 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020038-45-2 | |
Record name | 8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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